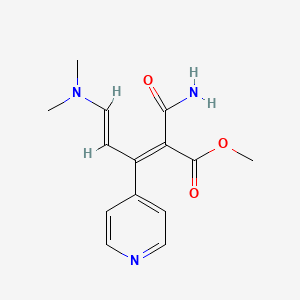
methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
Übersicht
Beschreibung
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions : Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate is involved in unexpected cycloaddition reactions. The reaction with acrylonitrile produces methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate as a cycloadduct, indicating the formation of complex molecular structures (Bourhis & Vercauteren, 1994).
Formation of Substituted Pyrroles and Pyranones : This compound serves as a reagent for the synthesis of various heterocyclic systems, such as substituted 3-(benzyloxycarbonyl)amino-4H-quinolizin-4-ones, 2H-pyran-2-ones, and other complex molecules. These compounds are significant in the field of organic chemistry for their diverse applications (Toplak et al., 1999).
Synthesis of Heterocyclic Systems : It is used in the synthesis of various heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, showcasing its utility in creating biochemically relevant compounds (Selič et al., 1997).
Transformation into 2H-Pyrano[3,2-c]pyridine Derivatives : The compound is involved in the synthesis of 2H-pyrano[3,2-c]pyridine derivatives. These derivatives are important in the study of organic and medicinal chemistry (Strah et al., 1996).
Synthesis of 4-Hydroxy-2-pyridone : This compound is integral in the multi-step synthesis of 4-hydroxy-2-pyridone, a compound with potential applications in various chemical processes (Chen, Sheng-yin & Shao-hua, 2013).
Microwave Irradiation Reactions : It is used in reactions under microwave irradiation conditions, indicating its stability and reactivity under varied experimental conditions (Al-Zaydi, 2010).
Synthesis of Pyridine and Pyrimidine Derivatives : This compound is used as a reagent for constructing pyridine and pyrimidine derivatives, key components in numerous biochemical and pharmaceutical applications (Morel et al., 1996).
Solventless Synthesis of Heterocyclic Compounds : It is involved in the solventless synthesis of new mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, showing its versatility in green chemistry applications (Kibou et al., 2016).
Eigenschaften
IUPAC Name |
methyl (2Z,4E)-2-carbamoyl-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-17(2)9-6-11(10-4-7-16-8-5-10)12(13(15)18)14(19)20-3/h4-9H,1-3H3,(H2,15,18)/b9-6+,12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBRKGEGIRPRG-SUNUYMGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C(=O)N)C(=O)OC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C(\C(=O)N)/C(=O)OC)/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



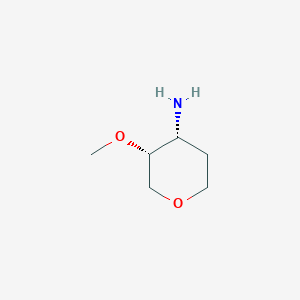
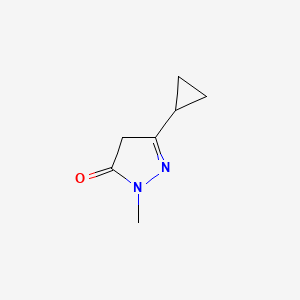
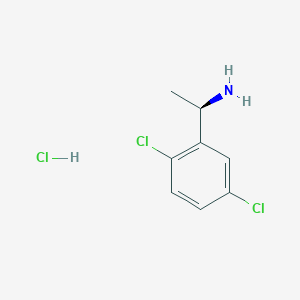
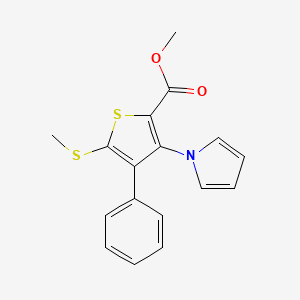
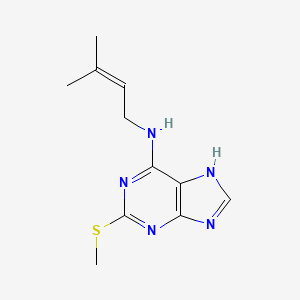
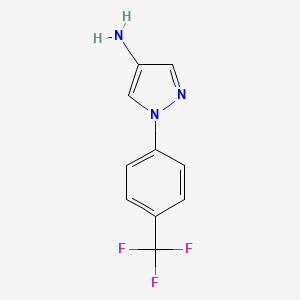
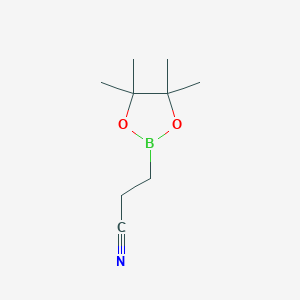
![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)
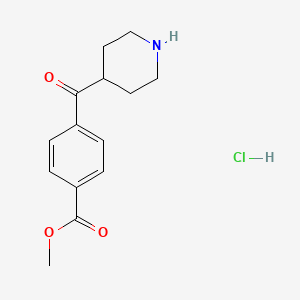

![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)
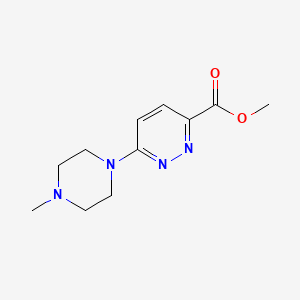
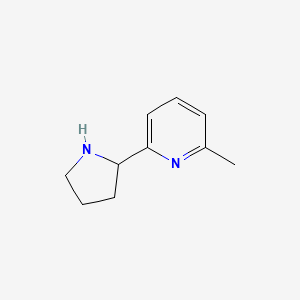
![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)